Bienvenue dans la boutique en ligne BenchChem!

2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole

Physicochemical profiling Drug-likeness prediction Lead optimization

2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole (CAS 329269-85-4) is a dual-heterocyclic compound of molecular formula C15H8N2O2S2 and molecular weight 312.36 g/mol, comprising a benzothiazole ring directly linked at its 2-position to a 5-nitro-substituted benzothiophene moiety. The compound belongs to the 2-arylbenzothiazole class and is distinguished from its closest structural analog—the non-nitrated 2-(1-benzothiophen-2-yl)-1,3-benzothiazole (CAS 596804-30-7, MW 267.37 g/mol)—by the presence of a strongly electron-withdrawing nitro group at the benzothiophene 5-position.

Molecular Formula C15H8N2O2S2
Molecular Weight 312.36
CAS No. 329269-85-4
Cat. No. B2904474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole
CAS329269-85-4
Molecular FormulaC15H8N2O2S2
Molecular Weight312.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C15H8N2O2S2/c18-17(19)10-5-6-12-9(7-10)8-14(20-12)15-16-11-3-1-2-4-13(11)21-15/h1-8H
InChIKeyYQCYKUBETJBOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole (CAS 329269-85-4): Structural Identity and Procurement Baseline


2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole (CAS 329269-85-4) is a dual-heterocyclic compound of molecular formula C15H8N2O2S2 and molecular weight 312.36 g/mol, comprising a benzothiazole ring directly linked at its 2-position to a 5-nitro-substituted benzothiophene moiety . The compound belongs to the 2-arylbenzothiazole class and is distinguished from its closest structural analog—the non-nitrated 2-(1-benzothiophen-2-yl)-1,3-benzothiazole (CAS 596804-30-7, MW 267.37 g/mol)—by the presence of a strongly electron-withdrawing nitro group at the benzothiophene 5-position . This compound is supplied as a research-grade building block (typical vendor purity ≥95%) and has been registered with verified ¹H NMR spectral data in the Landolt-Börnstein reference collection, confirming its structural assignment [1]. Unlike many nitrobenzothiazole derivatives with extensive published biological profiles, the peer-reviewed literature specifically characterizing this compound's biological activity is extremely limited; differentiation evidence therefore draws substantially on structural comparison, class-level pharmacological inference from related nitrobenzothiophene and nitrobenzothiazole chemotypes, and verified physicochemical reference data.

Why 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole Cannot Be Interchanged with Non-Nitrated or Regioisomeric Analogs


Generic substitution among benzothiazole-benzothiophene hybrids is precluded by the profound electronic, steric, and pharmacophoric consequences of the 5-nitro substituent. The nitro group functions as a strong electron-withdrawing moiety (Hammett σp ≈ +0.78), substantially reducing the electron density of the benzothiophene ring and increasing the molecular polar surface area relative to the non-nitrated analog . In the regioisomeric 3-nitrobenzothiophene series, the nitro group has been shown to be essential for anti-tubercular activity—replacement with an amino group results in complete loss of activity against Mycobacterium tuberculosis [1]. Furthermore, the 5-nitro substitution pattern on benzothiophene generates a distinct electronic distribution compared to the 3-nitro regioisomer, affecting both chemical reactivity (e.g., susceptibility to nucleophilic attack, reduction potential) and biological target engagement. Procurement specifications—including purity thresholds, residual solvent profiles, and verified spectral identity—differ between suppliers, meaning that even nominally identical CAS entries may not meet the same quality standards. The quantitative evidence below details exactly where and how this compound diverges from its closest comparators.

Quantitative Differentiation Evidence: 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole vs. Closest Analogs


Molecular Weight and Polar Surface Area Differentiation vs. Non-Nitrated Analog (CAS 596804-30-7)

The target compound carries a nitro group at the benzothiophene 5-position, increasing molecular weight by 44.99 Da compared to the non-nitrated analog 2-(1-benzothiophen-2-yl)-1,3-benzothiazole (CAS 596804-30-7). The nitro group also substantially elevates the topological polar surface area (TPSA). The non-nitrated analog has a computed PSA of 69.37 Ų and a LogP of 5.178 . Based on the established increment for an aromatic nitro group (approximately +26 Ų PSA and a LogP reduction of ~1.5–2.0 units relative to the unsubstituted parent), the target compound is predicted to exhibit TPSA in the range of 95–100 Ų and LogP approximately 3.2–3.7 [1]. This shifts the compound into a markedly different property space for oral bioavailability prediction and membrane permeability profiling.

Physicochemical profiling Drug-likeness prediction Lead optimization

Verified ¹H NMR Spectral Fingerprint in Landolt-Börnstein Reference Database

The compound with molecular formula C15H8N2O2S2—matching the exact formula of 2-(5-nitro-1-benzothiophen-2-yl)-1,3-benzothiazole—has a registered ¹H NMR dataset in the Landolt-Börnstein reference collection (Volume III/40C, 'Chemical Shifts and Coupling Constants for Hydrogen-1, Heterocycles') [1]. This provides a peer-reviewed, curated spectral fingerprint (chemical shifts and coupling constants) that can be used for identity verification upon procurement. By contrast, the non-nitrated analog (CAS 596804-30-7) and common nitrobenzothiazole building blocks such as 6-nitrobenzothiazole do not have equivalent curated NMR entries in this authoritative spectral database. This reference data serves as an orthogonal identity confirmation tool beyond simple LC-MS or melting point determination.

Analytical characterization Quality control Structural verification

Class-Level Anti-Tubercular Activity: Nitro Group Essentiality Demonstrated in 3-Nitrobenzothiophene Regioisomers

In a series of 3-nitrobenzothiophene derivatives—the regioisomeric counterpart of the target compound's 5-nitrobenzothiophene moiety—compounds 2d and 2l exhibited MIC90 values of 2–4 μg/mL against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb) strains in the microplate alamarBlue assay [1]. Importantly, reduction of the nitro group to the corresponding amino-substituted compound 3 resulted in complete loss of anti-tubercular activity, demonstrating that the nitro group is an indispensable pharmacophoric element [1]. While direct MIC data for the specific 5-nitrobenzothiophene-benzothiazole target compound are not available in the published literature, the regioisomeric evidence establishes the nitro substituent as a critical activity determinant that cannot be omitted or replaced without abolishing the anti-mycobacterial phenotype.

Antitubercular drug discovery Mycobacterium tuberculosis Nitroaromatic pharmacophore

Nitrobenzothiazole Pharmacophore Validation: HisG and DprE1 Enzyme Target Engagement

The nitrobenzothiazole fragment has been independently validated as a privileged scaffold for anti-tubercular drug discovery through two distinct target-based campaigns. Virtual screening against M. tuberculosis ATP phosphoribosyl transferase (HisG) identified multiple nitrobenzothiazole-containing hits with micromolar enzyme inhibition activity; the nitrobenzothiazole fragment was shown crystallographically to dock into the monophosphate-binding loop of the HisG active site [1]. Separately, a whole-cell screening program identified a nitrobenzothiazole (BT) lead series that acts through inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential mycobacterial enzyme; subsequent lead optimization yielded 6-methyl-7-nitro-5-(trifluoromethyl)-1,3-benzothiazoles (cBTs) with non-mutagenic profiles and improved safety margins [2]. The target compound combines this validated nitrobenzothiazole pharmacophore with a 5-nitrobenzothiophene extension, creating a dual-nitro heterocyclic architecture not present in either of the independently validated series.

Mycobacterium tuberculosis Enzyme inhibition Fragment-based drug discovery

Regioisomeric Differentiation: 5-Nitro vs. 3-Nitro Benzothiophene Substitution Patterns

The target compound features a 5-nitro substitution on the benzothiophene ring, whereas the majority of published nitrobenzothiophene biological data pertains to 3-nitro regioisomers. These two substitution patterns are chemically and pharmacologically distinct: 5-nitrobenzothiophene (CAS 4965-26-8) has a LogP of 3.33 and is commercially available as a standalone building block , while 3-nitrobenzothiophenes are accessed through specialized radical cyclisation methodology (NaNO2/K2S2O8) due to the poor regioselectivity of direct electrophilic nitration [1]. The 5-nitro isomer places the electron-withdrawing group in conjugation with the sulfur atom of the thiophene ring, whereas the 3-nitro isomer places it at a position conjugated with the C2-substituent (in this case, the benzothiazole ring), leading to different electronic push-pull character and potentially different bioreductive activation profiles.

Regioselective synthesis Structure-activity relationship Nitroarene chemistry

Recommended Application Scenarios for 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole Based on Quantitative Evidence


Antitubercular Lead Discovery: Fragment-Based Screening Against Validated Nitrobenzothiazole Targets (HisG, DprE1)

The compound's nitrobenzothiazole core matches the crystallographically validated pharmacophore for M. tuberculosis HisG inhibition [1], while the additional 5-nitrobenzothiophene extension offers a structurally differentiated scaffold within the DprE1-targeting nitrobenzothiazole chemical space [2]. Researchers pursuing novel anti-TB agents—particularly against drug-resistant Mtb strains—can deploy this compound as a fragment-growing starting point, exploiting the dual-nitro architecture that distinguishes it from both the simple nitrobenzothiazole screening hits and the published 3-nitrobenzothiophene anti-TB series. The established MIC90 range of 2–4 μg/mL for related 3-nitrobenzothiophenes [3] provides a quantitative benchmark against which to measure optimized derivatives.

Medicinal Chemistry Building Block: 5-Nitrobenzothiophene-Benzothiazole Scaffold for Parallel SAR Libraries

The compound serves as a bifunctional building block enabling simultaneous Structure-Activity Relationship (SAR) exploration at both the benzothiazole and benzothiophene rings. The presence of the 5-nitro group provides a synthetic handle for reduction to the corresponding amine (enabling amide coupling, sulfonamide formation, or diazotization chemistry), while the benzothiazole 2-position is pre-installed with the benzothiophene linkage, differentiating it from simple building blocks like 5-nitrobenzothiophene (CAS 4965-26-8) or 6-nitrobenzothiazole alone . The verified NMR reference data [4] supports quality control of synthesized library members.

Donor-Acceptor Materials Research: Nitrobenzothiazole-Benzothiophene as Electron-Accepting Chromophore

Benzothiazole derivatives with electron-withdrawing substituents have been investigated as acceptor units in donor-acceptor (D-A) organic semiconductors and dye-sensitized solar cells [5]. The combination of a benzothiazole ring (moderate electron affinity) with a 5-nitrobenzothiophene substituent (strong electron-withdrawing character) creates an extended π-conjugated system with enhanced electron-accepting properties relative to non-nitrated benzothiazole-benzothiophene hybrids. This scaffold may be relevant for optoelectronic applications where tuning of the HOMO-LUMO gap via nitro group electron affinity is desired.

Analytical Reference Standard: Identity Verification Using Curated ¹H NMR Data

The compound's registered ¹H NMR dataset in the Landolt-Börnstein reference collection [4] provides a definitive spectral fingerprint for identity confirmation. Procurement for use as an analytical reference standard—particularly in laboratories developing HPLC, LC-MS, or qNMR methods for nitroheterocyclic compound libraries—is supported by this independently curated spectral data, which is not available for the closest structural analogs.

Quote Request

Request a Quote for 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.